Acetylcoenzymeasodiumsalt
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Overview
Description
Acetylcoenzymeasodiumsalt, also known as acetyl-coenzyme A sodium salt, is a pivotal molecule in biological systems. It serves as a source of carbon for the Krebs cycle, the synthesis of fatty acids, and isoprenoid-based protein modifications. It is also an intermediate in the oxidation of fatty acids and amino acids and is formed by the oxidative decarboxylation of pyruvate in mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylcoenzymeasodiumsalt is synthesized through the oxidative decarboxylation of pyruvate in mitochondria. This process involves the enzyme pyruvate dehydrogenase, which catalyzes the conversion of pyruvate to acetyl-coenzyme A. The reaction requires cofactors such as thiamine pyrophosphate, lipoic acid, and flavin adenine dinucleotide .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce acetyl-coenzyme A, which is then extracted and purified for various applications .
Chemical Reactions Analysis
Types of Reactions
Acetylcoenzymeasodiumsalt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce carbon dioxide and water in the Krebs cycle.
Reduction: It can be reduced to form ethanol in anaerobic conditions.
Substitution: It can participate in acetylation reactions, where the acetyl group is transferred to other molecules.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
NAD+ (Nicotinamide adenine dinucleotide): Used in oxidation reactions.
Coenzyme A: Acts as a carrier of acyl groups in various biochemical reactions.
Major Products Formed
Major products formed from reactions involving this compound include:
Carbon dioxide and water: From oxidation in the Krebs cycle.
Ethanol: From reduction in anaerobic conditions.
Acetylated proteins: From acetylation reactions.
Scientific Research Applications
Acetylcoenzymeasodiumsalt has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions.
Biology: Plays a crucial role in cellular metabolism and energy production.
Medicine: Used in studies related to metabolic disorders and mitochondrial diseases.
Industry: Employed in the production of biofuels and bioplastics
Mechanism of Action
Acetylcoenzymeasodiumsalt exerts its effects by acting as a carrier of acyl groups in enzymatic acetyl transfer reactions. It is formed either by the oxidative decarboxylation of pyruvate in mitochondria, by the oxidation of long-chain fatty acids, or by the oxidative degradation of certain amino acids. It is a key precursor in lipid biosynthesis and the source of all fatty acid carbons .
Comparison with Similar Compounds
Similar Compounds
Succinyl-coenzyme A: Another important intermediate in the Krebs cycle.
Malonyl-coenzyme A: Involved in fatty acid synthesis.
Propionyl-coenzyme A: Participates in the metabolism of certain amino acids
Uniqueness
Acetylcoenzymeasodiumsalt is unique due to its central role in metabolism, serving as a key intermediate in the Krebs cycle, fatty acid synthesis, and protein acetylation. Its ability to act as a carrier of acyl groups makes it indispensable in various biochemical pathways .
Biological Activity
Acetylcoenzyme A sodium salt (Acetyl-CoA) is a pivotal metabolite in various biochemical pathways, playing a crucial role in energy metabolism and biosynthetic processes. This article delves into the biological activities of Acetyl-CoA, highlighting its mechanisms, applications, and relevant research findings.
Overview of Acetyl-CoA
Acetyl-CoA is a central metabolic intermediate formed from the oxidative decarboxylation of pyruvate, fatty acid oxidation, and the degradation of certain amino acids. It serves as an acyl donor in numerous enzymatic reactions, particularly in the citric acid cycle (TCA cycle), lipid biosynthesis, and post-translational modifications such as histone acetylation .
Mechanisms of Biological Activity
1. Energy Metabolism:
- Acetyl-CoA is essential for the TCA cycle, where it contributes to ATP production through oxidative phosphorylation. It acts as a substrate for various enzymes, including citrate synthase and pyruvate dehydrogenase .
2. Lipid Biosynthesis:
- It is a key precursor for fatty acid synthesis. Acetyl-CoA is converted to malonyl-CoA by acetyl-CoA carboxylase, initiating the fatty acid synthesis pathway .
3. Post-Translational Modifications:
- Acetyl-CoA donates acetyl groups for lysine acetylation, influencing gene expression and protein function through histone modification . This process is vital for regulating chromatin structure and transcriptional activity.
Case Studies
-
Role in Neurodegenerative Diseases:
A study investigated the role of Acetyl-CoA in cholinergic neurons during neurodegenerative conditions. The findings suggested that Acetyl-CoA levels are critical for neuronal survival, with implications for diseases such as Alzheimer's . -
Metabolic Regulation:
Research on lysine acetylation revealed that Acetyl-CoA regulates the activity of various metabolic enzymes through acetylation, impacting metabolic flux in cells under different physiological conditions .
Experimental Data
Study | Focus | Findings |
---|---|---|
Szutowicz et al. (2013) | Neurodegeneration | Acetyl-CoA levels correlate with neuronal health; low levels linked to cell death in cholinergic neurons. |
Takahashi et al. (2006) | Histone Acetylation | Nucleocytosolic acetyl-CoA synthetase is essential for histone acetylation and global transcription regulation. |
Abo Alrob & Lopaschuk (2014) | Cardiac Metabolism | Acetyl-CoA regulates fatty acid and glucose oxidation in cardiac tissues, influencing energy homeostasis. |
Assays for Biological Activity
Various assays have been developed to evaluate the biological activity of Acetyl-CoA:
- Enzyme Activity Assays: Measure the inhibition or activation of enzymes involved in metabolic pathways.
- Cell Viability Assays: Assess the impact of Acetyl-CoA on cell survival under stress conditions.
- Histone Modification Assays: Evaluate the effects of Acetyl-CoA on histone acetylation levels using Western blotting techniques.
Properties
Molecular Formula |
C23H37N7NaO17P3S |
---|---|
Molecular Weight |
831.6 g/mol |
IUPAC Name |
sodium;[(2R,3S,4R,5R)-2-[[[[4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C23H38N7O17P3S.Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);/q;+1/p-1/t13-,16-,17-,18?,22-;/m1./s1 |
InChI Key |
HNLIOWFIXSPFEC-WLYMNMRISA-M |
Isomeric SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+] |
Canonical SMILES |
CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+] |
Origin of Product |
United States |
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